Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl-
Overview
Description
Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- is a heterocyclic compound that belongs to the class of pyridazinoquinolines. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of quinoline derivatives with hydrazine derivatives, followed by cyclization to form the pyridazinoquinoline core . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetone, and bases such as potassium carbonate (K2CO3) or potassium hydroxide (KOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkylating agents like benzyl bromide or allyl bromide in the presence of bases like K2CO3 or KOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes involved in cell proliferation and survival, such as phosphoinositide 3-kinase (PI3K) and tubulin polymerization . The compound induces apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
Pyridazino[4,5-b]indole: Another heterocyclic compound with similar biological activities, particularly in cancer therapy.
Quinoline derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- stands out due to its unique structural features and potent biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
10-methylpyridazino[3,4-b]quinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-15-10-5-3-2-4-8(10)11(16)9-6-7-13-14-12(9)15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYLLYOXQCEDBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553049 | |
Record name | 10-Methylpyridazino[3,4-b]quinolin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112584-63-1 | |
Record name | 10-Methylpyridazino[3,4-b]quinolin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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